Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring substituted with bromine and chlorine atoms, and an ethyl ester group attached to a butanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate typically involves the reaction of 6-bromo-2-chloropyridine with ethyl 4-hydroxybutanoate. The reaction is carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ester linkage between the pyridine derivative and the butanoate chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products with different substituents on the pyridine ring.
Hydrolysis: Ethyl 4-hydroxybutanoate and 6-bromo-2-chloropyridine.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. The bromine and chlorine substituents may also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chloropyridine: A pyridine derivative with similar halogen substituents.
Ethyl 4-bromobutyrate: An ester with a similar butanoate chain but different aromatic substituents.
4-Chloropyridine N-oxide: A pyridine derivative with a different functional group.
Uniqueness
Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate is unique due to the combination of its ester group and the specific halogen substitu
Properties
CAS No. |
62805-18-9 |
---|---|
Molecular Formula |
C11H13BrClNO3 |
Molecular Weight |
322.58 g/mol |
IUPAC Name |
ethyl 4-(6-bromo-2-chloropyridin-3-yl)oxybutanoate |
InChI |
InChI=1S/C11H13BrClNO3/c1-2-16-10(15)4-3-7-17-8-5-6-9(12)14-11(8)13/h5-6H,2-4,7H2,1H3 |
InChI Key |
UVPUTUNOBFASKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=C(N=C(C=C1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.